3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine
Description
3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine (C₁₁H₁₃N₃, MW: 187.24 g/mol) is a pyrazole derivative characterized by a 1-methyl group on the pyrazole ring and a 2,5-dimethylphenyl substituent at the 3-position . This compound is structurally related to several pyrazole-3-amine and pyrazole-carboxamide analogs, which vary in substituent patterns and functional groups .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-9(2)10(6-8)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3 |
InChI Key |
OKQFIMMLUXGOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 of the pyrazole ring serves as a nucleophilic site. In the presence of electrophiles, it undergoes substitution reactions to form derivatives. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF yields N-alkylated products.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions produces amide derivatives.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 80°C | 72% |
| Acylation | AcCl | THF | 25°C | 85% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl ring at position 3 undergoes EAS at the para and ortho positions relative to existing substituents. Examples include:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, primarily at the para position of the 2,5-dimethylphenyl moiety.
-
Sulfonation : Concentrated H₂SO₄ facilitates sulfonation, though regioselectivity depends on steric hindrance from methyl groups.
Mechanistic Pathway :
-
Generation of electrophile (e.g., NO₂⁺).
-
Attack at the most activated carbon of the aromatic ring.
-
Deprotonation to restore aromaticity.
Cyclization and Annulation Reactions
The compound participates in domino reactions with arylglyoxals to form fused heterocycles. A study demonstrated its use in synthesizing pyrrolo[2,3-c]pyrazoles via microwave-assisted reactions :
Reaction Setup :
-
Substrates : 2,2-Dihydroxy-1-phenylethanone (arylglyoxal) and 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine.
-
Catalyst : p-TsOH (1.0 equiv).
-
Solvent : DMF.
-
Conditions : 120°C, microwave irradiation (20 min).
Outcome :
Oxidation and Reduction
The pyrazole ring and amino group are susceptible to redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the amino group to a nitro group, forming 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-nitro.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative.
Experimental Data :
| Process | Reagent/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazol-5-nitro derivative |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 1,2-Dihydropyrazole |
Coupling Reactions
The amino group facilitates cross-coupling under transition-metal catalysis:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos.
-
Suzuki–Miyaura Coupling : Requires prior conversion to a boronic ester for C–C bond formation.
Optimized Parameters for Buchwald–Hartwig :
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: XPhos (10 mol%).
-
Base: Cs₂CO₃.
-
Solvent: Toluene, 110°C.
-
Yield: 78–92%.
Biological Activity and Hsp90 Inhibition
While not a direct chemical reaction, the compound’s interactions with fungal Hsp90 highlight its biochemical reactivity. Derivatives show antifungal activity via Hsp90 binding, with EC₅₀ values as low as 0.023 μM .
Selectivity Data :
| Derivative | C. neoformans EC₅₀ (μM) | Fold-Selectivity | MIC₈₀ (μM) |
|---|---|---|---|
| 9u | 0.023 | 37.3 | 25 |
| 9v | 0.782 | 10.5 | 12.5 |
This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions underscores its utility in synthetic and medicinal chemistry. Further studies are warranted to explore its applications in drug discovery and materials science.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethylphenyl group enhances lipophilicity and metabolic stability compared to electron-withdrawing substituents like chlorine in 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine .
- Substituent Position : The 4-amine derivative (C₁₂H₁₅N₃, ) exhibits higher molecular weight and steric hindrance, which may reduce binding affinity in biological systems compared to the 5-amine configuration in the target.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (predicted) is higher than analogs with polar substituents (e.g., carboxamides in ) but lower than chlorinated derivatives due to methyl’s moderate hydrophobicity .
- Solubility : The absence of polar functional groups (e.g., sulfonyl or carboxamide) in the target compound likely results in lower aqueous solubility compared to derivatives like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (C₃₅H₄₃N₃O₄S, ).
Biological Activity
3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various research findings.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of 2,5-dimethylphenyl derivatives with pyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds. For example, the synthesis of related pyrazole derivatives has been reported to yield high purity products with yields exceeding 85% .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl ring enhances cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 | <10 | |
| Doxorubicin | A-431 | 0.5 | |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl) | Jurkat | <10 |
Anti-inflammatory Activity
The compound is also evaluated for anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The anti-inflammatory activity was assessed by measuring edema inhibition in animal models, with some derivatives showing superior efficacy compared to standard NSAIDs like celecoxib .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which play crucial roles in inflammation and cellular signaling.
- Receptor Interaction : Molecular docking studies suggest that the compound interacts favorably with various receptors involved in pain and inflammation pathways, indicating a potential for therapeutic applications in managing inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives against human recombinant alkaline phosphatases. The study found that certain substitutions significantly enhanced inhibitory potency, suggesting that modifications to the pyrazole core can lead to improved biological profiles .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazol-5-amine?
The compound is typically synthesized via cyclization reactions using precursors such as substituted hydrazides or α,β-unsaturated ketones. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) can cyclize hydrazide intermediates to form pyrazole cores . Alternatively, Vilsmeier-Haack formylation of pyrazolone derivatives (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with POCl₃ and DMF can yield carbaldehyde intermediates, which are further functionalized . Key steps include precise stoichiometric control and purification via recrystallization (e.g., methanol/water mixtures) .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : N-H stretching (~3300–3400 cm⁻¹) and C=N/C=C vibrations (~1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.1–2.5 ppm for aromatic CH₃, δ 3.4–3.7 ppm for N-CH₃) and aromatic protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving torsional angles of the 2,5-dimethylphenyl substituent .
Q. What are the common reactivity patterns of this pyrazole derivative under oxidative or reductive conditions?
- Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives. Reaction conditions (acidic vs. basic media) influence regioselectivity .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces imine bonds, while lithium aluminum hydride (LiAlH₄) may alter substituents (e.g., nitro to amine groups) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethylphenyl substituent influence synthetic yield and regioselectivity?
The 2,5-dimethyl group introduces steric hindrance, slowing electrophilic substitution at the para position. Electronic effects (e.g., methyl as an electron-donating group) enhance aromatic ring stability but may reduce reactivity in cross-coupling reactions. Computational DFT studies (e.g., Gaussian09) can model charge distribution to predict reaction pathways .
Q. What strategies mitigate by-product formation during cyclization reactions?
- Temperature modulation : Lowering reaction temperatures (<100°C) reduces decomposition but may require extended reaction times .
- Catalytic additives : Piperidine or acetic acid can accelerate cyclization while suppressing side reactions like dimerization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Q. How does this compound compare structurally and functionally to analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine?
Q. What computational tools are effective for modeling the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like cytochrome P450. For example, the dimethylphenyl group may occupy hydrophobic pockets in spirotetramat-metabolizing enzymes .
Methodological Challenges
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies in NMR shifts (e.g., overlapping signals) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations .
- Isotopic labeling : ¹⁵N-labeled compounds clarify nitrogen environments .
Q. What experimental designs validate the compound’s role as a metabolite of spirotetramat?
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
- Analog synthesis : Vary substituents (e.g., methoxy, halogen) at the phenyl or pyrazole positions .
- Biological screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial panels (MIC values) .
- QSAR modeling : Use MolDescriptor (RDKit) to correlate substituent parameters (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
